![molecular formula C12H13N5O3 B449570 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 383892-07-7](/img/structure/B449570.png)
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a benzohydrazide moiety linked to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of Benzohydrazide: Benzohydrazide is synthesized by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: 4-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzohydrazide.
Substitution: Various alkylated derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Applications De Recherche Scientifique
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding properties.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(5-methyl-1H-pyrazol-1-yl)methyl]benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.
Uniqueness
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to the presence of both the methyl and nitro groups on the pyrazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-8-6-11(17(19)20)15-16(8)7-9-2-4-10(5-3-9)12(18)14-13/h2-6H,7,13H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNMSBOQXOPPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
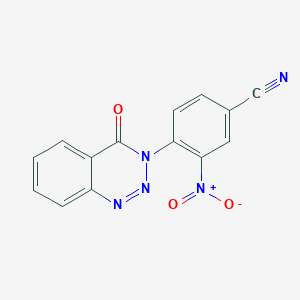
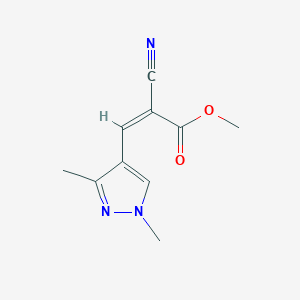
![10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B449490.png)
![4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE](/img/structure/B449491.png)
![2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B449492.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B449493.png)
![3-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B449495.png)
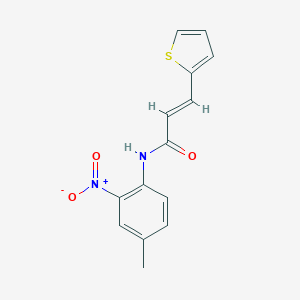
![4-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide](/img/structure/B449500.png)
![1-Ethyl-3-[(2-methylfuran-3-carbonyl)amino]thiourea](/img/structure/B449501.png)
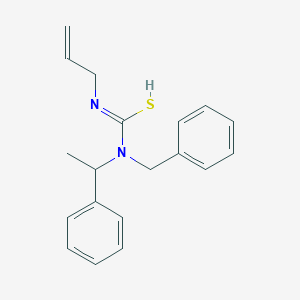
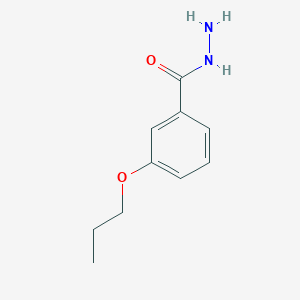
![4-Chloro-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B449508.png)
![2-bromo-N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-methylpropanohydrazide](/img/structure/B449510.png)
